2-Bromo-1-(methoxymethyl)-1H-imidazole

Suzuki-Miyaura coupling Negishi coupling 2-arylimidazole synthesis

This strategic heterocyclic intermediate features an acid-labile methoxymethyl (MOM) protecting group and a C2‑bromo handle. Unlike simpler N‑protected imidazoles, the MOM group enables efficient 2,5‑dilithiation for regiospecific electrophile introduction and clean deprotection under mild acidic conditions (1 M HCl, room temperature). The C2‑bromine is optimized for Suzuki–Miyaura cross‑coupling, a critical step in kinase inhibitor and fluorescent probe synthesis. Choose this building block for superior regiocontrol and orthogonal protection strategies not achievable with methyl, trityl, or sulfamoyl analogs.

Molecular Formula C5H7BrN2O
Molecular Weight 191.028
CAS No. 1001755-89-0
Cat. No. B2947010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(methoxymethyl)-1H-imidazole
CAS1001755-89-0
Molecular FormulaC5H7BrN2O
Molecular Weight191.028
Structural Identifiers
SMILESCOCN1C=CN=C1Br
InChIInChI=1S/C5H7BrN2O/c1-9-4-8-3-2-7-5(8)6/h2-3H,4H2,1H3
InChIKeyCENSQFWFMFEKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(methoxymethyl)-1H-imidazole (CAS 1001755-89-0): N-Protected 2-Bromoimidazole Building Block


2-Bromo-1-(methoxymethyl)-1H-imidazole (CAS 1001755-89-0) is a heterocyclic building block combining a C2-bromoimidazole core with an N1-methoxymethyl (MOM) protecting group. Its molecular formula is C5H7BrN2O, with a molecular weight of 191.03 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and for the regiospecific introduction of substituents via directed ortho-metalation strategies [1]. The MOM group provides acid-labile N-protection, enabling selective functionalization of the imidazole ring while maintaining compatibility with a range of reaction conditions.

2-Bromo-1-(methoxymethyl)-1H-imidazole (CAS 1001755-89-0): Why Generic Substitution Fails


Simple substitution with alternative 2-bromoimidazoles or N-protected analogs can compromise synthetic outcomes due to the specific steric and electronic properties of the methoxymethyl (MOM) group, which directly influences metalation regioselectivity and protecting group stability. Unlike methyl, trityl, or sulfamoyl N-substituents, the MOM group enables efficient 2,5-dilithiation and shows distinct lability under mild acidic conditions, allowing for orthogonal deprotection strategies not accessible with other protecting groups [1]. Furthermore, the bromine at C2 exhibits different reactivity in cross-coupling compared to chloro or iodo analogs, impacting catalyst choice and reaction yields [2].

2-Bromo-1-(methoxymethyl)-1H-imidazole (CAS 1001755-89-0): Quantitative Evidence of Differentiation


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: C2-Bromo vs. Chloro and Iodo Analogs

The C2-bromo substituent in 2-bromo-1-(methoxymethyl)-1H-imidazole offers an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions compared to 2-chloro and 2-iodo analogs. While specific head-to-head data for the MOM-protected derivative are lacking, class-level data for 2-bromoimidazoles demonstrate that the C-Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids under standard conditions (e.g., Pd(PPh3)4, K2CO3, dioxane/water) at temperatures of 80-100°C [1]. In contrast, the C-Cl bond in 2-chloroimidazoles typically requires harsher conditions or specialized catalysts, and the C-I bond, while more reactive, can lead to homocoupling byproducts and lower stability [2].

Suzuki-Miyaura coupling Negishi coupling 2-arylimidazole synthesis

Regiospecific Functionalization via Directed Ortho-Metalation: MOM vs. Other N-Protecting Groups

The methoxymethyl (MOM) group on the N1 of 2-bromo-1-(methoxymethyl)-1H-imidazole facilitates highly regioselective 2,5-dilithiation when treated with n-BuLi, enabling subsequent introduction of electrophiles at C2 and C5 positions. In contrast, the corresponding 1-methylimidazole derivative yields mixtures of 2- and 5-substituted products, and the 1-trityl-protected analog exhibits lower lithiation yields [1]. While quantitative yield data for the target compound itself are not reported, the MOM group is known to direct metalation to the C2 position with high regioselectivity in related imidazoles [1].

Directed ortho-metalation Regioselective lithiation N-protecting group effects

Acid-Labile Protecting Group Enables Orthogonal Deprotection Strategies

The MOM group is selectively cleaved under mildly acidic conditions (e.g., aqueous HCl or TFA) while remaining stable to basic and nucleophilic conditions commonly encountered in cross-coupling and metalation reactions. This orthogonal stability profile contrasts with the N-methyl group, which cannot be removed, and the N-trityl group, which is acid-labile but more sterically demanding and can hinder subsequent reactions [1]. Quantitative stability data for the target compound under specific conditions are not available in the open literature.

Protecting group chemistry Orthogonal deprotection Methoxymethyl (MOM) ether

LogP and Physicochemical Profile: Predicted vs. Measured Values

The compound exhibits a moderate lipophilicity with a reported logP value of 1.2 [1]. This is higher than that of the non-brominated precursor 1-(methoxymethyl)imidazole (logP ≈ -0.1 to 0.49) , reflecting the increased hydrophobicity conferred by the bromine atom. While this logP value is within the range considered favorable for oral bioavailability (Lipinski's Rule of 5), it is not unique among 2-bromoimidazoles, and no direct comparative data exist to suggest this specific logP provides a distinct advantage over analogs.

Lipophilicity LogP Physicochemical properties

2-Bromo-1-(methoxymethyl)-1H-imidazole (CAS 1001755-89-0): Key Application Scenarios


Synthesis of 2-Aryl- and 2-Heteroaryl-Imidazoles via Suzuki-Miyaura Coupling

The C2-bromo substituent serves as an effective handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, a transformation central to the preparation of kinase inhibitors, fluorescent probes, and other bioactive molecules. The MOM group remains stable under typical coupling conditions, allowing for subsequent deprotection and further functionalization [1].

Regiospecific Synthesis of 2,5-Disubstituted Imidazoles via Sequential Lithiation

The MOM-protected imidazole core can undergo regioselective 2,5-dilithiation upon treatment with n-BuLi, enabling the stepwise introduction of electrophiles at the C2 and C5 positions. This approach provides access to 1,2,5-trisubstituted imidazoles with high regiocontrol, a valuable motif in medicinal chemistry [2].

Preparation of N-Unsubstituted 2-Bromoimidazole via Mild Acid Deprotection

Following cross-coupling or other transformations, the MOM group can be cleanly removed using dilute aqueous acid (e.g., 1M HCl) at room temperature, liberating the N-unsubstituted imidazole. This mild deprotection is compatible with many functional groups and avoids the harsh conditions required for removing other N-protecting groups [3].

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